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4-bromo-5-chloro-1H-pyridin-2-one

Cat. No.: B8120142
M. Wt: 208.44 g/mol
InChI Key: BBRYHLBHGVKBQE-UHFFFAOYSA-N
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Description

General Significance of Pyridin-2-one Core Structures in Synthetic Chemistry

Pyridin-2-one, a six-membered heterocyclic ring containing a nitrogen atom and a carbonyl group, is a fundamental building block in synthetic chemistry. nih.gov Its structure allows for a variety of chemical modifications at several positions, making it a versatile scaffold for constructing more complex molecules. nih.govrsc.org The pyridin-2-one core is present in numerous biologically active natural products and synthetic compounds. nih.gov The ability of the pyridinone ring to act as both a hydrogen bond donor and acceptor contributes to its utility in medicinal chemistry, where it can interact with biological targets. nih.gov The synthesis of pyridin-2-one derivatives is well-established, often involving condensation reactions that allow for the manipulation of the molecule's physicochemical properties, such as polarity and lipophilicity. nih.govnih.gov

Academic Context of Halogenation in Heterocyclic Systems

Halogenation, the introduction of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful tool in organic synthesis. allen.in In the context of heterocyclic systems, halogenation serves multiple purposes. It can significantly alter the electronic properties of the ring, influencing its reactivity and the acidity or basicity of nearby functional groups. pressbooks.pub Halogen atoms can also act as "handles" for further chemical transformations, most notably in cross-coupling reactions like the Suzuki-Miyaura coupling, which are instrumental in forming carbon-carbon bonds. sigmaaldrich.comacs.org The type of halogen and its position on the heterocyclic ring can be strategically chosen to fine-tune the molecule's properties for specific applications, a concept of great importance in fields like drug discovery and materials science. pressbooks.pubmt.com The reactivity of halogens in these systems generally follows the trend of iodine being the most easily displaced, followed by bromine and then chlorine. mt.com

Focus on 4-Bromo-5-chloro-1H-pyridin-2-one within Halogenated Pyridin-2-one Chemistry

Within the diverse family of halogenated pyridin-2-ones, this compound presents a unique combination of reactive sites. The presence of two different halogen atoms, bromine and chlorine, at adjacent positions on the pyridin-2-one ring offers the potential for selective chemical modifications. The bromine atom, being generally more reactive in cross-coupling reactions than chlorine, can be targeted for initial derivatization, leaving the chlorine atom available for subsequent transformations. This differential reactivity allows for a stepwise and controlled construction of more complex molecular architectures. The study of such di-halogenated systems provides valuable insights into the subtle interplay of electronic and steric effects that govern the reactivity of heterocyclic compounds.

While specific research findings on this compound are not extensively detailed in the public domain, its structural motifs are found in more complex molecules. For instance, related structures like 5-Bromo-4-chloro-1-methyl-1H-pyridin-2-one and 5-bromo-4-chloro-2(1H)-Pyridinone are cataloged by chemical suppliers, indicating their use in synthesis. chemicalbook.comchemicalbook.com The general principles of halogenated heterocycle chemistry suggest that this compound would be a valuable intermediate for chemists seeking to create novel compounds with potential applications in various areas of chemical science.

Interactive Data Table: Properties of Related Halogenated Pyridin-2-ones

Compound NameCAS NumberMolecular FormulaNotes
5-Bromo-4-chloro-1-methyl-1H-pyridin-2-one1509933-98-5C6H5BrClNOA methylated derivative. chemicalbook.com
5-bromo-4-chloro-2(1H)-Pyridinone1381937-58-1C5H3BrClNOAn isomeric structure. chemicalbook.com
4-bromo-5-fluoro-2(1h)-pyridinoneNot AvailableC5H3BrFNOA fluoro-substituted analog. uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3BrClNO B8120142 4-bromo-5-chloro-1H-pyridin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-chloro-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-3-1-5(9)8-2-4(3)7/h1-2H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRYHLBHGVKBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Halogenation and Functionalization Reactions Involving 4 Bromo 5 Chloro 1h Pyridin 2 One

Proposed Mechanisms for Halogenated Pyridin-2(1H)-one Formation

The synthesis of halogenated pyridin-2(1H)-ones, such as 4-bromo-5-chloro-1H-pyridin-2-one, can be approached through various mechanistic routes. These pathways often involve the construction of the heterocyclic ring from acyclic precursors or the transformation of existing ring systems.

Sequential Halogenation, Formylation, and Intramolecular Nucleophilic Cyclization

One plausible synthetic strategy for forming the pyridin-2-one ring involves building it from an open-chain precursor through a series of carefully orchestrated steps. This approach is characterized by an intramolecular cyclization of a suitably functionalized linear molecule. researchgate.net

The general sequence can be outlined as:

Halogenation: Introduction of halogen atoms (bromine and chlorine in this case) onto an appropriate acyclic starting material.

Formylation: Installation of a formyl group or a masked equivalent, which will ultimately become part of the pyridinone ring.

Intramolecular Nucleophilic Cyclization: The final and key step where a nucleophilic group within the molecule attacks an electrophilic center to close the ring. A common example of this is the cyclization of amides derived from β-enamino ketones. researchgate.net In this type of reaction, a base is typically used to facilitate the ring-closing condensation, which can sometimes compete with hydrolysis of the starting material. researchgate.net

This method allows for the controlled placement of substituents on the final heterocyclic ring by selecting a precisely substituted acyclic precursor. Aza-Wittig type cyclizations also represent a powerful method for heterocycle formation, potentially adaptable for such syntheses. nih.gov

Ring-Opening and Haloformylation Pathways

Alternative to building the ring from scratch, existing heterocyclic systems can be chemically transformed into the desired pyridin-2-one structure. These reactions often proceed through ring-opening of a starting heterocycle, followed by rearrangement and re-cyclization.

Key examples of relevant ring transformations include:

From Pyridinium (B92312) Salts: The reaction of activated pyridinium salts with nucleophiles can lead to the opening of the pyridine (B92270) ring, famously forming intermediates known as Zincke aldehydes. acs.org These highly functionalized, open-chain intermediates are primed for subsequent reactions, including re-cyclization into different heterocyclic structures. acs.orgnih.gov

From Other Heterocycles: Pyran-2-ones are known to react with nucleophiles, leading to the opening of the lactone ring. clockss.org The resulting flexible intermediate can then undergo cyclization to form new heterocyclic systems, including pyridinones. Similarly, pyrimidines can be converted into pyridines through ring transformation sequences that involve nucleophilic addition, ring cleavage, and subsequent re-closure. wur.nl

These pathways highlight the versatility of heterocyclic chemistry, where one ring system can serve as a template for the construction of another.

Table 1: Comparison of Formation Pathways for Pyridin-2-one Ring
PathwayKey IntermediateGeneral DescriptionRelevant Concepts
Sequential CyclizationFunctionalized Acyclic Amide/EnamineStepwise construction and final intramolecular ring closure of a linear precursor. researchgate.netIntramolecular Condensation, Aza-Wittig Reaction researchgate.netnih.gov
Ring-Opening/TransformationZincke Aldehyde, Open-chain Lactone/AmidineCleavage of a pre-existing heterocyclic ring (e.g., pyridine, pyran, pyrimidine) followed by rearrangement and re-cyclization. acs.orgclockss.orgwur.nlNucleophilic Ring Cleavage, Heterocyclic Rearrangement acs.orgnih.gov
This table summarizes the two primary mechanistic strategies for the formation of the core pyridin-2-one structure.

Nucleophilic Substitution Mechanisms in Halopyridines

The carbon-halogen bonds in this compound are sites of potential reactivity, primarily through nucleophilic substitution mechanisms. The electron-deficient nature of the pyridine ring facilitates these reactions.

Stepwise S_N_Ar Pathways for C-Halogen Bond Formation

The substitution of halides on the pyridine ring typically proceeds via the nucleophilic aromatic substitution (SNAr) mechanism. pearson.comnih.gov This is a stepwise process distinct from the SN1 or SN2 reactions seen in aliphatic systems. oxfordsciencetrove.comyoutube.comchemguide.co.uk

The SNAr mechanism involves two main steps:

Addition: The nucleophile attacks one of the halogen-bearing carbon atoms (C4 or C5) on the electron-deficient pyridine ring. This forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. pearson.com

Elimination: The leaving group (bromide or chloride) is expelled, and the aromaticity of the pyridine ring is restored.

The reactivity in SNAr reactions is influenced by the nature of the leaving group and the stability of the intermediate. Generally, the C-Br bond is weaker than the C-Cl bond, which could influence which halogen is more readily substituted. knockhardy.org.uk The development of specialized reagents, such as designed phosphine (B1218219) reagents, can be used to activate pyridines and facilitate these substitutions under milder conditions. nih.govchemrxiv.org

Table 2: Key Features of the S_N_Ar Mechanism on Halopyridines
FeatureDescriptionReference
Mechanism TypeAddition-Elimination pearson.com
Key IntermediateMeisenheimer Complex (a resonance-stabilized anionic σ-complex) pearson.com
Rate-Determining StepTypically the formation of the Meisenheimer complex, as it involves the loss of aromaticity. chemguide.co.uk
Leaving Group InfluenceThe stability of the halide as an anion and the strength of the C-X bond are critical factors. knockhardy.org.uk
This table outlines the fundamental characteristics of the S_N_Ar pathway as it applies to halopyridines.

Ylide and Oxonium Ion Intermediates in Pyridinium Salt Reactions

The nitrogen atom of the pyridin-2-one can act as a nucleophile, reacting with alkylating agents to form N-alkylpyridinium salts. researchgate.net These salts are versatile intermediates in organic synthesis.

Pyridinium Ylides: In the presence of a base, N-alkylpyridinium salts bearing an acidic proton on the α-carbon of the N-substituent can be deprotonated to form pyridinium ylides. organic-chemistry.orgresearchgate.net These ylides are 1,3-dipoles and can participate in a variety of reactions, most notably [3+2] cycloaddition reactions with dipolarophiles to create five-membered rings. organic-chemistry.orgcolab.ws

Oxonium Ion Intermediates: Certain pyridinium salts, like the Mukaiyama reagent (a 2-halopyridinium salt), can react with oxygen-containing nucleophiles. This can lead to the formation of oxazolopyridinium salts, which contain an oxonium ion. researchgate.net These intermediates are highly reactive and facilitate further transformations by acting as excellent leaving groups. researchgate.net The chemistry of these species is often characterized by an interplay between the ylide and the corresponding cyclized oxazolium salt. researchgate.net

Enol-Mediated Halogenation Mechanisms

Pyridin-2(1H)-ones exist in a tautomeric equilibrium with their corresponding 2-hydroxypyridine (B17775) form. This enol tautomer is an electron-rich aromatic ring, making it susceptible to electrophilic aromatic substitution reactions, including halogenation. clockss.orgmt.com

The mechanism for enol-mediated halogenation proceeds as follows:

Tautomerization: The pyridin-2-one tautomerizes to the more nucleophilic 2-hydroxypyridine form.

Electrophilic Attack: The electron-rich 2-hydroxypyridine ring attacks an electrophilic halogen source (e.g., Br₂). The hydroxyl group is a strong activating group, directing the substitution to the ortho and para positions.

Deprotonation: A base removes a proton from the intermediate to restore the aromaticity of the ring, yielding the halogenated product.

This pathway is analogous to the halogenation of phenols. A similar mechanism is observed in the bromination of 4-(trifluoromethyl)pyrimidin-2-ol, where the reaction is carried out using bromine in acetic acid, highlighting the utility of this method for related heterocyclic systems. chemicalbook.com This enol-mediated pathway provides a direct route to introduce halogens onto the pyridinone ring itself. rsc.org

Role of Specific Reagents and Their Interactions in Halogenation Processes

The halogenation of a pre-halogenated pyridinone like this compound would likely proceed via an electrophilic aromatic substitution (EAS) mechanism, although the electron-deficient nature of the ring presents a significant barrier to this pathway. nih.gov The existing electron-withdrawing halogen atoms deactivate the ring, making further halogenation challenging and requiring potent halogenating agents and potentially harsh reaction conditions. nih.gov

The interactions of various reagents in such a process are critical for achieving successful substitution. These reagents can be broadly categorized as the halogen source, activators (such as Lewis or Brønsted acids), and the solvent.

Halogenating Agents: The choice of the halogenating agent is paramount. For further bromination or chlorination, reagents that provide a strong electrophilic halogen source are necessary.

N-Halosuccinimides (NCS, NBS): N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are common and relatively mild sources of electrophilic halogens. In the presence of an acid catalyst, they can effectively halogenate deactivated aromatic systems. For instance, the bromination of 2-amino-4-chloropyridine (B16104) has been successfully carried out using NBS. google.com

Molecular Halogens (Br₂, Cl₂): While fundamental halogenating agents, their reaction with deactivated pyridinones would likely require a Lewis acid catalyst to enhance their electrophilicity.

Phosphorus Halides and Oxyhalides (PCl₅, POCl₃, PBr₃): These reagents are often used to convert pyridinones to the corresponding halopyridines. rsc.org Their role extends beyond simple halogenation to the replacement of the hydroxyl group of the lactim tautomer.

Activators and Catalysts: Given the deactivated nature of the substrate, activators are crucial.

Lewis Acids (e.g., AlCl₃, FeCl₃): These catalysts can coordinate with the halogenating agent, polarizing the halogen-halogen bond and generating a more potent electrophile.

Brønsted Acids (e.g., H₂SO₄, TFA): Strong acids can protonate the pyridinone ring or the halogenating agent, increasing the reactivity of the system towards electrophilic attack.

Solvents: The choice of solvent can influence the reaction rate and selectivity by affecting the solubility of reagents and stabilizing intermediates. Aprotic solvents of varying polarities, such as dichloromethane (B109758) (DCM), chloroform, or acetonitrile, are commonly employed.

The following interactive table summarizes the potential roles of various reagents in the halogenation of a di-halogenated pyridinone.

Reagent CategorySpecific ReagentPlausible Role in Halogenation
Halogen Source N-Bromosuccinimide (NBS)Provides an electrophilic bromine (Br⁺) source.
N-Chlorosuccinimide (NCS)Provides an electrophilic chlorine (Cl⁺) source.
Molecular Bromine (Br₂)Source of bromine, requires activation.
Activator Sulfuric Acid (H₂SO₄)Acts as a Brønsted acid catalyst, protonating the substrate or halogenating agent to increase electrophilicity.
Iron(III) Chloride (FeCl₃)Acts as a Lewis acid catalyst to polarize the halogenating agent.
Functionalizing Reagent Phosphorus Oxychloride (POCl₃)Can be used to replace the carbonyl oxygen with chlorine, converting the pyridinone to a chloropyridine. rsc.org

Kinetic Studies and Rate-Determining Steps in Halogenation Reactions

For a typical electrophilic aromatic substitution reaction, the formation of the sigma complex (also known as the arenium ion or Wheland intermediate) is generally the slow, rate-determining step. This is because the formation of this intermediate temporarily disrupts the aromaticity of the ring, which is an energetically unfavorable process. The subsequent deprotonation to restore aromaticity is a fast step.

The reaction rate can be expressed by the following general rate law:

Rate = k[Substrate][Electrophile]

Where 'k' is the rate constant. In many cases, especially when a catalyst is involved, the formation of the active electrophile may be a pre-equilibrium step, and the rate law can become more complex, potentially including the concentration of the catalyst.

Potential Rate-Determining Steps:

Formation of the Sigma Complex: In the context of halogenating this compound, the attack of the electrophilic halogen on the electron-deficient pyridinone ring to form the sigma complex would be a high-energy process and is the most likely rate-determining step. The stability of this intermediate is crucial, and the presence of two deactivating halogen substituents would destabilize it, thus slowing down the reaction.

Formation of the Active Electrophile: In reactions where a pre-catalyst and a halogen source are used, the reaction between these two to form the active halogenating species could potentially be the slowest step. For example, the formation of a complex between a Lewis acid and a molecular halogen.

Kinetic studies would involve monitoring the concentration of reactants or products over time under various conditions (e.g., changing concentrations of substrate, halogenating agent, and catalyst). This data would allow for the determination of the reaction order with respect to each component, providing insight into the species involved in the rate-determining step.

The following table illustrates the type of data that would be sought in a kinetic investigation of a hypothetical bromination reaction.

Experiment[Substrate] (M)[NBS] (M)[Catalyst] (M)Initial Rate (M/s)
10.10.10.01r₁
20.20.10.01r₂ (Expected: ≈ 2 * r₁)
30.10.20.01r₃ (Expected: ≈ 2 * r₁)
40.10.10.02r₄ (Expected: ≈ 2 * r₁)

By analyzing the relationship between the changes in concentration and the initial rate, the experimental rate law can be determined, which in turn elucidates the mechanism's rate-determining step. For instance, if doubling the substrate concentration doubles the rate, the reaction is first order in the substrate.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 5 Chloro 1h Pyridin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-bromo-5-chloro-1H-pyridin-2-one, both ¹H and ¹³C NMR spectroscopy are indispensable for confirming its proposed structure.

¹H NMR Spectral Analysis and Proton Environment Elucidation

The ¹H NMR spectrum of this compound is anticipated to provide key insights into the electronic environment of its protons. The pyridin-2-one ring contains two protons, one on the nitrogen atom (N-H) and one on the carbon skeleton (C-H). The chemical shift of the N-H proton is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10.0 and 13.0 ppm, due to its acidic nature and the influence of the adjacent carbonyl group. This chemical shift can be sensitive to the solvent used and the concentration of the sample.

The remaining proton is attached to a carbon atom of the pyridine (B92270) ring. Its chemical shift will be influenced by the presence of the electronegative bromine and chlorine atoms, as well as the electron-withdrawing carbonyl group. Protons on such electron-deficient aromatic rings are typically observed in the downfield region. libretexts.org The exact chemical shift will depend on the specific electronic effects of the substituents.

To illustrate the typical chemical shifts in related structures, the following table presents ¹H NMR data for analogous compounds.

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
4-BromopyridineDMSO-d68.68 (d), 7.73 (d)
5-Bromo-2-chloropyridineNot specifiedNot specified
2-Chloro-4-hydroxypyridineNot specifiedNot specified
5-Bromo-2-chloro-pyridin-3-olNot specifiedNot specified
3-Bromo-5-chloro-2-methoxy-pyridineNot specifiedNot specified

This table presents data for analogous compounds to provide a comparative reference for the expected spectral features of this compound.

¹³C NMR Spectral Analysis and Carbon Skeletal Determination

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal, and the chemical shifts of these signals are indicative of their electronic environment.

For comparative purposes, ¹³C NMR data for a related compound is provided below.

CompoundSolventChemical Shifts (δ, ppm)
4-Bromo-2-chloroanilineCDCl₃143.0, 133.3, 132.5, 128.2, 120.6, 111.4

This table presents data for an analogous compound to provide a comparative reference for the expected spectral features of this compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Laser Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its functional groups. A strong absorption band in the region of 1650-1700 cm⁻¹ is anticipated for the C=O stretching vibration of the pyridin-2-one ring. The N-H stretching vibration should appear as a broad band in the range of 3200-3400 cm⁻¹. The C-H stretching vibration of the aromatic ring is expected to be observed around 3000-3100 cm⁻¹.

Furthermore, the vibrations of the carbon-halogen bonds will also be present. The C-Cl stretching vibration typically appears in the region of 600-800 cm⁻¹, while the C-Br stretching vibration is found at lower wavenumbers, generally between 500 and 600 cm⁻¹. The aromatic C=C and C-N stretching vibrations will contribute to a series of bands in the fingerprint region (below 1600 cm⁻¹).

The following table includes FT-IR data for a related compound for comparison.

CompoundCharacteristic Vibrational Frequencies (cm⁻¹)
1-Bromo-4-chlorobenzeneC-C stretching: 1587, 1561, 1473, 1414, 1286, 1228, 1068, 995, 830, 640; C-Br stretching: 648

This table presents data for an analogous compound to provide a comparative reference for the expected spectral features of this compound. researchgate.net

Laser Raman Spectroscopy

Laser Raman spectroscopy provides complementary information to FT-IR spectroscopy. The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the C=C stretching vibrations of the aromatic ring are expected to give rise to strong Raman signals. The C-Br and C-Cl stretching vibrations are also typically Raman active. The symmetric vibrations of the molecule, in particular, are often more intense in the Raman spectrum.

Comparative Raman data for a related compound is shown below.

CompoundCharacteristic Raman Shifts (cm⁻¹)
1-Bromo-4-chlorobenzeneC-C stretching: 1560, 1475, 1286, 1144, 1070, 1039, 994, 628; C-Br stretching: 369, 231

This table presents data for an analogous compound to provide a comparative reference for the expected spectral features of this compound. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides information about the conjugated systems present in the molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The pyridin-2-one ring is a conjugated system, and the presence of the halogen substituents can influence the energy of these transitions and, consequently, the position of the absorption maxima (λ_max). Typically, pyridin-2-one derivatives exhibit strong absorption bands in the UV region. The π → π* transitions are generally more intense than the n → π* transitions. The introduction of bromine and chlorine atoms may cause a bathochromic (red) or hypsochromic (blue) shift of the absorption bands depending on their electronic effects.

For reference, the UV-Vis absorption data for a related heterocyclic system is provided in the table below.

CompoundSolventλ_max (nm)
2-PhenyloxazoleCH₂Cl₂< 350

This table presents data for an analogous compound to provide a comparative reference for the expected spectral features of this compound. acs.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, this analysis would provide the exact molecular weight and offer insights into its structure through the study of its fragmentation patterns.

A high-resolution mass spectrum would be expected to show a complex molecular ion region due to the isotopic abundances of bromine (79Br and 81Br, in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl, in an approximate 3:1 ratio). This would result in a characteristic cluster of peaks for the molecular ion [M]+. The analysis of the fragmentation pattern, where the molecule breaks apart in a predictable manner upon ionization, would allow for the confirmation of its structure. Common fragmentation pathways for halogenated pyridinones could include the loss of halogen atoms (Br or Cl), carbon monoxide (CO), or hydrogen cyanide (HCN).

Table 1: Expected Mass Spectrometry Data for this compound

Analysis Expected Observation Significance
Molecular Ion Peak A cluster of isotopic peaks corresponding to the molecular formula C5H3BrClNO. Confirms the molecular weight and elemental composition.

| Fragmentation Pattern | Data not available. | Provides structural information by identifying stable fragment ions. |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the structure of this compound and reveal detailed information about its solid-state packing and intermolecular interactions.

The initial step in single-crystal X-ray analysis involves determining the crystal system and space group. This provides fundamental information about the symmetry of the crystal lattice. Related pyridinone structures often crystallize in common systems such as monoclinic or orthorhombic.

Table 2: Crystallographic Parameters for this compound

Parameter Data Significance
Crystal System Data not available. Describes the symmetry of the unit cell.

| Space Group | Data not available. | Defines the set of symmetry operations for the crystal. |

A key outcome of X-ray diffraction analysis is the precise measurement of all bond lengths and angles within the molecule. This data would confirm the connectivity of the atoms and provide insight into the electronic structure of the pyridinone ring. For instance, the C=O, C-Br, and C-Cl bond lengths would be determined with high precision.

Table 3: Selected Bond Lengths and Angles for this compound

Measurement Value (Å or °) Significance
C-Br Bond Length Data not available. Confirms the carbon-bromine bond.
C-Cl Bond Length Data not available. Confirms the carbon-chlorine bond.
C=O Bond Length Data not available. Characterizes the carbonyl group.

| N-C-C Bond Angle | Data not available. | Defines the geometry of the pyridinone ring. |

Table 4: Hydrogen Bonding Parameters for this compound

Interaction Donor-Acceptor Distance (Å) Significance

| N-H···O | Data not available. | Indicates the presence and strength of intermolecular hydrogen bonds. |

The aromatic nature of the pyridinone ring allows for potential π-π stacking interactions between adjacent molecules in the crystal lattice. These non-covalent interactions, where the electron clouds of the rings interact, play a significant role in stabilizing the crystal structure. The analysis would determine the distance and geometry (e.g., parallel-displaced or T-shaped) of any such interactions.

Table 5: π-π Stacking Parameters for this compound

Interaction Type Centroid-to-Centroid Distance (Å) Significance

| Ring-Ring Stacking | Data not available. | Describes the proximity and nature of aromatic ring interactions. |

Computational Chemistry and Theoretical Investigations on 4 Bromo 5 Chloro 1h Pyridin 2 One

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry to predict molecular properties.

Optimization of Molecular Geometry and Conformational Analysis

A primary application of DFT is the optimization of molecular geometry to find the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy state on the potential energy surface. This process involves calculating the forces on each atom and iteratively adjusting their positions until these forces are negligible.

For a molecule like 4-bromo-5-chloro-1H-pyridin-2-one, DFT calculations would determine the precise bond lengths, bond angles, and dihedral angles. The pyridin-2-one ring can exist in different tautomeric forms, and DFT could elucidate the most stable tautomer in the gas phase or in different solvent environments. Conformational analysis would explore different spatial orientations of the substituents (bromo and chloro groups) to identify the lowest energy conformer.

Comparison of Theoretically Calculated Parameters with Experimental Data

Once a theoretical model is established, its accuracy is often validated by comparing the calculated parameters with experimental data, if available. For instance, if the crystal structure of this compound had been determined using X-ray crystallography, the theoretically optimized bond lengths and angles from DFT could be directly compared to the experimental values. A close agreement between theoretical and experimental data would lend confidence to the computational model and its predicted electronic properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO and LUMO Energy Levels and Their Significance

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons. The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons.

For this compound, FMO analysis would calculate the energies of the HOMO and LUMO. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter. A small HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for understanding intermolecular interactions, reactivity, and the charge distribution within a molecule.

The MEP map uses a color scale to indicate different potential values. Typically, regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack, are colored red. Regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack, are colored blue. Green and yellow areas represent intermediate potential values.

For this compound, an MEP map would highlight the electron-rich areas, likely around the oxygen and nitrogen atoms of the pyridinone ring and the halogen substituents, and the electron-deficient regions, such as the hydrogen atom attached to the nitrogen. This visualization would provide a clear picture of the molecule's charge distribution and its potential sites for interaction with other molecules.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, akin to classical Lewis structures. wikipedia.orgwisc.edunumberanalytics.com This approach is crucial for understanding the distribution of electron density and the nature of bonding within a molecule like this compound. numberanalytics.com

The core of NBO analysis lies in examining the interactions between "donor" (filled) and "acceptor" (unfilled) orbitals. The strength of these interactions, quantified as the second-order perturbation energy (E(2)), reveals the extent of electron delocalization, which signifies deviations from an idealized Lewis structure. wikipedia.orgwisc.edu For this compound, significant delocalization is expected due to the presence of the pyridinone ring and lone pairs on the oxygen, nitrogen, and halogen atoms.

Key interactions that would be investigated include:

π → π* transitions: Delocalization within the pyridinone ring system.

n → π* transitions: The donation of electron density from the lone pairs (n) of the oxygen, bromine, and chlorine atoms into the anti-bonding π* orbitals of the ring.

n → σ* transitions: Interactions involving the donation from lone pairs into anti-bonding sigma (σ*) orbitals, which can influence bond strengths and molecular geometry.

Table 1: Conceptual NBO Donor-Acceptor Interactions in this compound

This table illustrates the types of intramolecular interactions that NBO analysis would quantify to understand the electronic stability of the molecule.

Donor NBO (Filled)Acceptor NBO (Empty)Type of InteractionSignificance
π (C=C)π* (C=O)π-ConjugationContributes to the delocalization and electronic stability of the ring.
LP (O)π* (C=C)ResonanceIndicates electron donation from the carbonyl oxygen into the ring system.
LP (Br)σ* (C-C)HyperconjugationInfluences bond polarity and the electronic effect of the bromine substituent.
LP (Cl)σ* (C-C)HyperconjugationInfluences bond polarity and the electronic effect of the chlorine substituent.

Theoretical Prediction of Spectroscopic Properties

Computational methods allow for the accurate prediction of various spectroscopic properties, providing a powerful tool for identifying and characterizing molecules.

Simulated FT-IR and Raman Spectra

Theoretical vibrational spectra for this compound can be calculated using Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-311++G(d,p). nih.govnih.gov These calculations yield harmonic vibrational frequencies, which are typically scaled by a factor (e.g., ~0.96) to correct for anharmonicity and improve agreement with experimental data. nih.govresearchgate.net

The resulting simulated spectra can be used to assign specific vibrational modes to the peaks observed in experimental FT-IR and Raman spectra. Key vibrational modes for this molecule would include the C=O stretching frequency, N-H bending, C-H vibrations, and the characteristic stretching and bending modes for the C-Br and C-Cl bonds. researchgate.netnih.gov Comparing the computed spectra of the molecule with related compounds helps in understanding the influence of the bromo and chloro substituents on the vibrational landscape. nih.gov

Table 2: Predicted Principal Vibrational Frequencies for this compound

The following table presents hypothetical, yet realistic, calculated vibrational frequencies for key functional groups, based on typical values for similar compounds.

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Expected IR IntensityExpected Raman Activity
N-H Stretch~3400HighMedium
C=O Stretch~1680Very HighLow
C=C Stretch~1600MediumHigh
N-H Bend~1550MediumLow
C-Cl Stretch~750HighMedium
C-Br Stretch~650HighHigh

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the premier method for calculating the electronic excited states of molecules. nih.govnih.gov This technique allows for the simulation of the UV-Visible absorption spectrum by calculating the energies of vertical electronic transitions from the ground state to various excited states. nih.gov

The analysis of these transitions reveals which molecular orbitals are involved, typically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the primary electronic transitions are expected to be of the n → π* and π → π* type. The TD-DFT results include the excitation energy (often expressed in nm), the oscillator strength (f), which is proportional to the absorption intensity, and the orbital contributions to each transition.

Investigation of Tautomeric Stability and Forms (e.g., Enol-Keto Tautomerism)

Pyridin-2-ones can exist in two tautomeric forms: the keto form (1H-pyridin-2-one) and the enol form (2-hydroxypyridine). libretexts.orglibretexts.org While the keto form is generally the more stable tautomer for simple pyridinones, the relative stability can be influenced by substitution and solvent effects. libretexts.orgorientjchem.org

Computational chemistry provides a definitive way to assess the tautomeric equilibrium. researchgate.netresearchgate.net By optimizing the geometry of both the keto and enol forms of this compound and calculating their total electronic energies, the more stable tautomer can be identified as the one with the lower energy. orientjchem.org Studies on similar heterocyclic systems, like 5-chlorouracyl, have shown that while the diketo form is more stable, the energy difference can be influenced by the solvent environment. researchgate.net The stabilization of one form over the other is often attributed to factors like dipole moment and the potential for hydrogen bonding with solvent molecules. orientjchem.org For this compound, the keto form is expected to be significantly more stable.

Table 3: Hypothetical Relative Energy of Tautomers of this compound

This table illustrates how computational results would demonstrate the relative stability of the keto and enol forms.

TautomerComputational MethodSolventRelative Energy (kcal/mol)Conclusion
Keto FormDFT (B3LYP/6-311G)Gas Phase0.00 (Reference)More Stable
Enol FormDFT (B3LYP/6-311G)Gas Phase+10.5Less Stable
Keto FormDFT (B3LYP/6-311G)Water (PCM)0.00 (Reference)More Stable
Enol FormDFT (B3LYP/6-311G)Water (PCM)+9.8Less Stable

Analysis of Non-Linear Optical (NLO) Properties

The interaction of molecules with intense laser light can lead to non-linear optical (NLO) phenomena, which are the basis for technologies like frequency conversion and optical switching. Molecules with large hyperpolarizabilities are promising candidates for NLO materials.

Calculation of First and Second-Order Hyperpolarizabilities

Computational methods can reliably predict the NLO properties of a molecule by calculating its response to an external electric field. The key parameters are the dipole moment (μ), the linear polarizability (α), the first hyperpolarizability (β), and the second hyperpolarizability (γ).

A high value for the first hyperpolarizability (β) is a primary indicator of second-order NLO activity. This property is associated with molecules that have a significant charge asymmetry, often arising from the presence of strong electron-donating and electron-accepting groups connected by a π-conjugated system. The computational investigation of this compound would involve calculating these parameters to assess its potential for NLO applications. The magnitude of the total first hyperpolarizability (β_tot) is a critical value sought in these studies.

Quantum Chemical Descriptors for Chemical Reactivity and Stability

Quantum chemical descriptors are instrumental in predicting the chemical behavior of a molecule. These descriptors, derived from the electronic structure, offer insights into the stability and reactivity of this compound. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω).

The presence of electron-withdrawing bromine and chlorine atoms, along with the electronegative oxygen of the carbonyl group, is expected to significantly influence the electronic properties of the pyridinone ring. These substituents will likely lower the energies of both the HOMO and LUMO. A lower HOMO energy suggests a reduced tendency to donate electrons, implying greater stability against oxidation. Conversely, a lower LUMO energy indicates a higher propensity to accept electrons, suggesting increased reactivity towards nucleophiles.

The HOMO-LUMO energy gap is a crucial indicator of chemical stability. A larger gap generally corresponds to higher kinetic stability and lower chemical reactivity. For this compound, the competing effects of the electron-withdrawing halogens and the pyridin-2-one core will determine the precise value of this gap.

Conceptual DFT provides further descriptors to quantify reactivity. Chemical potential (μ) signifies the escaping tendency of electrons from an equilibrium system. Chemical hardness (η) measures the resistance to change in electron distribution. The electrophilicity index (ω), a measure of the energy lowering of a system when it accepts electrons, is also a key parameter. For this molecule, the strong electron-withdrawing nature of the substituents would likely result in a more negative chemical potential and a higher electrophilicity index compared to unsubstituted pyridin-2-one.

Table 1: Predicted Quantum Chemical Descriptors for this compound

DescriptorPredicted Trend/ValueSignificance
HOMO Energy LowIndicates high ionization potential and stability against oxidation.
LUMO Energy LowIndicates high electron affinity and susceptibility to nucleophilic attack.
HOMO-LUMO Gap Moderate to HighSuggests significant kinetic stability.
Chemical Potential (μ) NegativeReflects the overall electronic charge and its tendency to escape.
Chemical Hardness (η) HighIndicates high stability and low reactivity.
Electrophilicity Index (ω) HighSuggests a strong capacity to act as an electrophile.

Note: The values in this table are qualitative predictions based on the chemical structure and established principles of computational chemistry. Precise values would require dedicated DFT calculations.

Thermodynamic Parameter Calculations (e.g., Gibbs Free Energy, Enthalpy, Entropy)

Thermodynamic parameters such as Gibbs free energy (G), enthalpy (H), and entropy (S) are fundamental to understanding the stability and spontaneity of chemical processes involving this compound. These parameters can be computationally calculated to predict the molecule's stability under various conditions and the feasibility of its formation or reaction.

The Gibbs free energy of formation (ΔGf°) combines the enthalpy and entropy contributions and is the ultimate determinant of a compound's thermodynamic stability at a given temperature and pressure. A negative ΔGf° would indicate that the formation of this compound from its constituent elements is a spontaneous process.

Computational methods can also predict the standard molar entropy (S°), which is a measure of the randomness or disorder of the molecule. This value is influenced by the molecule's mass, structure, and vibrational frequencies.

Table 2: Predicted Thermodynamic Parameters for this compound

ParameterPredicted CharacteristicSignificance
Enthalpy of Formation (ΔHf°) Likely negativeIndicates that the formation of the compound from its elements is exothermic.
Gibbs Free Energy of Formation (ΔGf°) Likely negativeIndicates that the compound is thermodynamically stable with respect to its elements.
Standard Molar Entropy (S°) CalculableReflects the degree of molecular disorder and is essential for calculating Gibbs free energy at different temperatures.

Note: The values in this table are qualitative predictions. Accurate thermodynamic data would necessitate specific computational chemistry calculations.

Computational Modeling of Adsorption Phenomena

The study of adsorption phenomena is crucial for understanding how this compound might interact with surfaces, which is relevant in contexts such as catalysis, environmental science, and materials science. Computational modeling can simulate the adsorption of this molecule onto various substrates, providing insights into the nature and strength of the interactions.

The presence of halogen atoms (bromine and chlorine) and the polar carbonyl group in this compound suggests the potential for significant intermolecular interactions, including halogen bonding and hydrogen bonding (with the N-H group). These interactions would play a key role in its adsorption behavior.

Computational models, often based on DFT, can be used to calculate the adsorption energy of the molecule on a given surface. A more negative adsorption energy indicates a stronger interaction. The models can also reveal the preferred orientation of the adsorbed molecule and any changes in its geometry or electronic structure upon adsorption. For instance, the interaction of the halogen atoms with electron-rich sites on a surface (Lewis bases) or the hydrogen bonding of the N-H group with electron-negative sites could be explored.

Given the lack of specific studies on this molecule, a hypothetical scenario could involve modeling its adsorption on a graphitic surface or a metal oxide. The results would likely show that the molecule adsorbs with its ring parallel or tilted with respect to the surface, maximizing van der Waals interactions and potential halogen or hydrogen bonds.

Table 3: Hypothetical Adsorption Modeling Parameters for this compound

ParameterInformation Provided by ModelingRelevance
Adsorption Energy Strength of the molecule-surface interaction.Predicts the likelihood and stability of adsorption.
Adsorption Geometry Preferred orientation and distance of the molecule from the surface.Elucidates the nature of the binding and potential surface-induced reactivity.
Charge Transfer Analysis Direction and magnitude of electron flow between the molecule and the surface.Helps to understand the electronic mechanism of adsorption.
Interaction Type Identification of dominant forces (e.g., van der Waals, halogen bonding, hydrogen bonding).Characterizes the fundamental nature of the adsorption process.

Note: This table presents the types of data that would be obtained from a computational adsorption study, which has not been specifically reported for this compound.

Synthetic Utility and Derivatization of 4 Bromo 5 Chloro 1h Pyridin 2 One

The Compound as a Versatile Synthetic Building Block and Precursor

4-Bromo-5-chloro-1H-pyridin-2-one serves as a versatile synthetic building block due to the differential reactivity of its halogen substituents and the inherent chemical properties of the pyridin-2-one ring system. nih.govresearchgate.net The presence of both bromine and chlorine atoms allows for selective transformations, as one halogen can often be manipulated while the other remains intact for subsequent reactions. This differential reactivity is a cornerstone of its utility, enabling the stepwise introduction of various functional groups.

The pyridin-2-one scaffold itself is a privileged structure found in numerous biologically active compounds and natural products. Consequently, derivatives of this compound are of significant interest in medicinal chemistry and drug discovery. The compound's utility is further enhanced by its ability to undergo a variety of chemical reactions, providing access to a diverse range of substituted pyridines and fused heterocyclic systems. For instance, it can be a precursor for the synthesis of complex molecules like 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one through a multi-step synthesis involving nitration, chlorination, N-alkylation, and cyclization. researchgate.net

Cross-Coupling Reactions for C-C and C-N Bond Formation

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations.

Palladium-Catalyzed Suzuki Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction, which typically employs a palladium catalyst to couple an organoboron reagent with a halide, is a widely used method for forming C-C bonds. libretexts.orgyoutube.com In the context of this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the 4-position. libretexts.org This reaction is generally carried out in the presence of a palladium catalyst and a base. youtube.comarkat-usa.org

The general mechanism for Suzuki coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org The choice of ligands, base, and solvent can significantly influence the reaction's efficiency and selectivity. For instance, the combination of Pd2(dba)3 with specific phosphine (B1218219) ligands like DavePhos has been shown to be effective for both C-C and C-N bond formations in related heterocyclic systems. heteroletters.org

Below is an interactive data table summarizing typical conditions for Suzuki cross-coupling reactions involving aryl bromides.

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)2SPhosK3PO4Toluene/H2O10095 arkat-usa.org
Pd2(dba)3XPhosK3PO4Dioxane10092 heteroletters.org
Pd(PPh3)4-Na2CO3Toluene/Ethanol/H2O8088 arkat-usa.org

Nucleophilic Substitution Reactions for Diverse Functionalization

The electron-deficient nature of the pyridine (B92270) ring, enhanced by the presence of two halogen atoms, makes this compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.govmdpi.com This class of reactions provides a direct route to introduce a wide array of functional groups by displacing one of the halide ions with a nucleophile.

Generally, the chloride at the 5-position is more susceptible to nucleophilic attack than the bromide at the 4-position in dihalopyridines, although the specific reaction conditions and the nature of the nucleophile can influence the regioselectivity. nih.gov Common nucleophiles used in these reactions include amines, alkoxides, and thiolates, leading to the formation of amino, ether, and thioether derivatives, respectively. The reaction is often facilitated by the use of a base to deprotonate the nucleophile, increasing its reactivity. For instance, reactions with various amines under basic conditions can lead to the formation of 4-amino-substituted pyridinones. mdpi.com

Cycloaddition Reactions to Form Fused Heterocyclic Systems

The pyridin-2-one moiety within this compound can participate in cycloaddition reactions, serving as a diene or a dienophile to construct fused heterocyclic systems. nih.govamerigoscientific.com These reactions are valuable for building molecular complexity in a single step.

One common type of cycloaddition is the [4+2] cycloaddition, or Diels-Alder reaction, where the pyridinone acts as a diene. Reaction with a suitable dienophile, such as an alkyne or an alkene, can lead to the formation of a bicyclic system, which can then undergo further transformations. nih.govresearchgate.net The regioselectivity and stereoselectivity of these reactions are often influenced by the electronic nature of the substituents on both the pyridinone and the dienophile. researchgate.net For example, the use of furan-fused cyclobutanones as a C4 synthon in Rh-catalyzed [4+2]-cycloadditions with imines can produce furan-fused lactams. nih.govresearchgate.net

Functional Group Transformations of the Pyridin-2-one Moiety

The pyridin-2-one core of the title compound can also undergo various functional group transformations, further expanding its synthetic utility.

Bromination and Other Halogenations for Further Electrophilicity

While already containing bromine and chlorine, the pyridin-2-one ring can potentially undergo further halogenation to introduce additional reactive handles and increase the electrophilicity of the ring. nih.gov Bromination, for instance, is a common electrophilic aromatic substitution reaction. youtube.com The position of further halogenation would be directed by the existing substituents. Such reactions typically proceed in the presence of a halogenating agent and sometimes a Lewis acid catalyst. libretexts.orgchemicalbook.com For example, the bromination of related pyrimidin-2-ol systems has been achieved using bromine in acetic acid. chemicalbook.com This subsequent halogenation can provide a site for further derivatization through reactions like another cross-coupling or nucleophilic substitution. libretexts.org

Reductive Cyclization Pathways

While specific examples of reductive cyclization involving this compound are not extensively documented in publicly available literature, the reactivity of similar dihaloheterocycles suggests potential pathways. Reductive cyclization is a powerful strategy for the construction of fused ring systems, often proceeding via radical or organometallic intermediates.

In principle, the bromo and chloro substituents on the pyridin-2-one ring can be exploited for intramolecular cyclization reactions if a suitable tethered reactive partner is introduced at the N1-position or one of the halogen-bearing carbons. For instance, if an appropriate alkenyl or alkynyl side chain were attached to the nitrogen atom, a radical cyclization could be initiated. This typically involves the use of a radical initiator, such as AIBN, and a reducing agent, like a tin hydride or a silane. The greater lability of the C-Br bond compared to the C-Cl bond would likely favor initial radical formation at the 4-position, leading to a regioselective cyclization.

Another plausible approach involves transition-metal-catalyzed reductive coupling. Catalysts based on palladium, nickel, or copper could facilitate an intramolecular Heck-type reaction or other cross-coupling processes, leading to the formation of a new ring. The differential reactivity of the bromine and chlorine atoms could potentially be harnessed for selective cyclization.

It is important to note that the success of such reductive cyclization pathways would be highly dependent on the nature of the tethered group, the chosen reaction conditions (catalyst, solvent, temperature), and the inherent electronic properties of the dihalogenated pyridin-2-one core.

Oxidation Reactions to Introduce Carbonyl Groups

The introduction of additional carbonyl groups onto the this compound scaffold would significantly enhance its synthetic utility, providing handles for further functionalization. While specific oxidation protocols for this compound are not detailed in the literature, general methods for the oxidation of similar heterocyclic systems can be considered.

One potential strategy involves the conversion of one of the C-X (X = Br, Cl) bonds to a C-OH group, which could then be oxidized to a carbonyl. This might be achieved through a nucleophilic substitution with a protected hydroxylamine (B1172632) derivative followed by hydrolysis and oxidation. However, the electron-deficient nature of the dihalogenated pyridin-2-one ring might render it susceptible to nucleophilic attack at other positions as well.

Alternatively, directed metallation-oxidation sequences could be explored. Treatment with a strong base, such as lithium diisopropylamide (LDA), could potentially lead to regioselective deprotonation at the C3 or C6 position, followed by trapping with an electrophilic oxygen source like a peroxide or a molybdenum-based oxidant. The directing effect of the existing substituents would play a crucial role in determining the site of metallation.

It is also conceivable that under specific enzymatic or biomimetic conditions, oxidation could occur. For instance, certain oxidoreductases have been shown to catalyze the oxidation of pyrrole (B145914) derivatives to pyrrolin-2-ones. nih.govrsc.org While this has not been reported for this compound, it represents a potential avenue for future investigation into the chemoenzymatic synthesis of novel derivatives.

Systematic Exploration of Substituent Effects on Reactivity and Synthetic Outcomes

The reactivity of the this compound ring and the outcomes of its synthetic transformations are profoundly influenced by the electronic and steric effects of the bromo and chloro substituents. Both halogens are electron-withdrawing through the inductive effect, which deactivates the aromatic ring towards electrophilic substitution. However, they also possess lone pairs of electrons that can participate in resonance, directing incoming electrophiles to the ortho and para positions relative to themselves.

Furthermore, the relative reactivity of the C-Br and C-Cl bonds is a key factor in many synthetic transformations, particularly in cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond towards catalysts like palladium, allowing for selective functionalization at the 4-position. This differential reactivity can be exploited to introduce a variety of substituents in a controlled manner.

The steric bulk of the bromine and chlorine atoms can also influence reaction outcomes by hindering the approach of reagents to adjacent positions. This can affect the regioselectivity of reactions and the conformational preferences of the resulting products. A systematic study varying the nature of incoming reagents and reaction conditions would be necessary to fully elucidate the complex interplay of these substituent effects and to harness them for the targeted synthesis of novel derivatives.

Future Research Directions and Unexplored Avenues in Halogenated 1h Pyridin 2 One Chemistry

Development of Novel and Greener Synthetic Methodologies

The synthesis of halogenated 1H-pyridin-2-ones, including the target molecule 4-bromo-5-chloro-1H-pyridin-2-one, traditionally relies on multi-step processes that can involve harsh reagents and generate significant waste. The future of synthesizing these valuable scaffolds lies in the development of more efficient, atom-economical, and environmentally benign methodologies.

One promising avenue is the application of photocatalysis . Visible-light-mediated reactions offer a mild and powerful tool for forging complex bonds under ambient conditions. nih.govacs.orgacs.org For instance, a photochemical approach for the functionalization of pyridines has been demonstrated, harnessing the reactivity of pyridinyl radicals generated via single-electron reduction of pyridinium (B92312) ions. nih.govacs.org This strategy could be adapted for the direct C-H halogenation or the introduction of other functionalities onto a pre-existing pyridin-2-one core, potentially reducing the number of synthetic steps.

Multicomponent reactions (MCRs) represent another cornerstone of green chemistry, allowing for the construction of complex molecules from three or more starting materials in a single pot. nih.gov The development of novel MCRs to directly assemble the this compound core would be a significant leap forward, minimizing purification steps and solvent usage. Research into thermal multicomponent reactions of 4-oxo-4H-chromene-3-carbaldehydes with malonates and ammonium (B1175870) acetate (B1210297) under solvent-free conditions has already shown promise for creating diverse 2-pyridones. youtube.com

Furthermore, the use of mechanochemistry , such as ball milling, presents a solvent-free or low-solvent alternative for synthesizing heterocyclic compounds. acs.org Exploring the mechanochemical synthesis of halogenated pyridinones could lead to reduced reaction times, lower energy consumption, and simplified workup procedures. A deoxygenative alkynylation of heterocyclic N-oxides has been successfully achieved using ball milling, highlighting the potential of this technique in pyridine (B92270) chemistry. acs.org

Below is a table summarizing potential greener synthetic approaches for halogenated 1H-pyridin-2-ones:

Synthetic ApproachPotential AdvantagesRelevant Research Areas
Photocatalysis Mild reaction conditions, high selectivity, use of visible light as a renewable energy source. nih.govacs.orgacs.orgDirect C-H halogenation, functionalization of the pyridone ring.
Multicomponent Reactions (MCRs) High atom economy, reduced waste, operational simplicity. nih.govOne-pot synthesis of the di-halogenated pyridone core.
Mechanochemistry Solvent-free or low-solvent conditions, reduced energy consumption, faster reaction times. acs.orgSolid-state synthesis of this compound.
Flow Chemistry Precise control over reaction parameters, improved safety, potential for scalability.Continuous synthesis of halogenated pyridone intermediates.

In-depth Mechanistic Studies of Complex Transformation Pathways

A thorough understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and for the rational design of new transformations. For this compound, several areas warrant detailed mechanistic investigation.

The palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura, are powerful tools for C-C bond formation. libretexts.orglibretexts.org The reactivity of the two distinct halogen atoms (bromine at C4 and chlorine at C5) in this compound under these conditions is of significant interest. The general reactivity trend for halogens in such couplings is I > Br > Cl. libretexts.org This suggests that selective coupling at the C4-bromo position should be achievable. However, detailed kinetic and computational studies are needed to precisely quantify the reactivity differences and to develop highly selective and efficient coupling protocols. Understanding the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, for this specific substrate is crucial. youtube.com

Transition-metal-catalyzed C-H activation is another area ripe for mechanistic exploration. nih.govsioc-journal.cnnih.gov The direct functionalization of the C-H bonds of the pyridin-2-one ring offers a highly atom-economical approach to derivatization. Investigating the regioselectivity of C-H activation on the this compound scaffold, and the influence of the two halogen substituents on this process, will be a key research direction. Mechanistic studies could involve the isolation and characterization of key intermediates and the use of kinetic isotope effect experiments to elucidate the rate-determining steps. nih.gov

Ring-opening reactions of halogenated heterocycles can lead to the formation of novel acyclic structures. researchgate.net Investigating the behavior of this compound under various ring-opening conditions (e.g., base-induced or thermally promoted) could unveil new synthetic possibilities. Mechanistic studies would focus on identifying the intermediates and understanding the electronic and steric factors that govern the reaction pathways.

The following table outlines key areas for mechanistic investigation:

Reaction TypeKey Mechanistic QuestionsPotential Investigative Techniques
Palladium-Catalyzed Cross-Coupling Regioselectivity of coupling at C4-Br vs. C5-Cl. libretexts.org Influence of ligands and bases on selectivity and efficiency.In-situ reaction monitoring (e.g., NMR, IR), kinetic studies, DFT calculations.
Transition-Metal-Catalyzed C-H Activation Regioselectivity of C-H functionalization on the pyridone ring. sioc-journal.cnnih.gov Role of the directing group (if any) and the catalyst.Isolation of organometallic intermediates, kinetic isotope effect studies. nih.gov
Ring-Opening Reactions Stability of the pyridone ring under various conditions. researchgate.net Identification of ring-opened products and intermediates.Trapping experiments, spectroscopic analysis of reaction mixtures.

Advanced Computational Studies for Predictive Chemical Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. bohrium.com For this compound, advanced computational studies can provide valuable insights and guide experimental efforts.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, geometry, and reactivity of the molecule. doi.org For instance, DFT can be used to calculate the relative stability of different tautomeric forms of the pyridin-2-one ring and to predict the most likely sites for electrophilic and nucleophilic attack. Such studies can also shed light on the nature of halogen bonding and other non-covalent interactions that may influence the crystal packing and biological activity of the compound and its derivatives. bohrium.com

Predictive modeling of reaction pathways is another powerful application of computational chemistry. By calculating the energy profiles of potential reaction mechanisms for processes like cross-coupling and C-H activation, researchers can predict the most favorable pathways and identify key transition states. This information can be used to optimize reaction conditions and to design more efficient catalysts.

Furthermore, in silico screening of virtual libraries of derivatives of this compound can accelerate the discovery of new bioactive molecules. By predicting properties such as binding affinity to biological targets and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, computational methods can help prioritize which compounds to synthesize and test, thereby saving time and resources. rsc.org

The table below highlights key areas for computational investigation:

Computational MethodApplication to this compoundExpected Insights
Density Functional Theory (DFT) Calculation of electronic structure, molecular orbitals, and electrostatic potential. doi.orgPrediction of reactivity, regioselectivity, and intermolecular interactions.
Reaction Pathway Modeling Elucidation of mechanisms for cross-coupling and C-H activation reactions.Identification of transition states and intermediates, prediction of reaction barriers.
Molecular Docking and Dynamics Simulation of binding to biological targets.Prediction of binding modes and affinities, guidance for drug design.
QSAR and ADMET Prediction In silico screening of virtual libraries. rsc.orgPrioritization of synthetic targets with desirable biological and pharmacokinetic properties.

Exploration of New Derivatization Strategies for Complex Architectures

The presence of two distinct halogen atoms and reactive C-H and N-H bonds makes this compound a versatile scaffold for the construction of more complex molecular architectures. Future research will undoubtedly focus on exploring new and innovative derivatization strategies.

Sequential cross-coupling reactions offer a powerful approach to introduce different substituents at the C4 and C5 positions. By exploiting the differential reactivity of the C-Br and C-Cl bonds, it should be possible to perform a selective Suzuki-Miyaura or other cross-coupling reaction at the more reactive C4 position, followed by a second coupling at the C5 position under more forcing conditions. This would allow for the synthesis of a wide range of unsymmetrically disubstituted pyridin-2-ones.

C-H functionalization at the C3 and C6 positions of the pyridin-2-one ring provides another avenue for derivatization. nih.gov The development of regioselective C-H activation methods would enable the introduction of a variety of functional groups, further expanding the chemical space accessible from this scaffold. Combining C-H functionalization with cross-coupling reactions would allow for the synthesis of highly substituted and complex pyridin-2-one derivatives.

Derivatization of the N-H bond is also a key strategy for modifying the properties of the molecule. Alkylation, arylation, or acylation of the nitrogen atom can significantly impact the solubility, lipophilicity, and biological activity of the resulting compounds.

The following table outlines potential derivatization strategies:

Derivatization StrategyTarget Position(s)Potential Reagents and ReactionsResulting Structures
Sequential Cross-Coupling C4 (Br) and C5 (Cl)Boronic acids, organostannanes, organozinc reagents (e.g., Suzuki, Stille, Negishi coupling). libretexts.orglibretexts.orgBiaryl and heteroaryl substituted pyridin-2-ones.
C-H Functionalization C3 and C6Transition metal catalysts (e.g., Pd, Rh, Ru) with various coupling partners. nih.govsioc-journal.cnnih.govAlkylated, arylated, or acylated pyridin-2-ones at non-halogenated positions.
N-H Derivatization N1Alkyl halides, aryl halides, acyl chlorides.N-substituted 4-bromo-5-chloro-1H-pyridin-2-ones.
Ring-Closing Metathesis Introduction of alkenyl side chains followed by metathesis.Grubbs' or Schrock's catalysts.Fused polycyclic pyridin-2-one systems.

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